molecular formula C13H20N2O4 B2674072 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide CAS No. 2034537-76-1

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide

Cat. No.: B2674072
CAS No.: 2034537-76-1
M. Wt: 268.313
InChI Key: LBSSVSCJBRYWLL-UHFFFAOYSA-N
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Description

“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide” is a compound that has been studied for its potential anticonvulsant properties . It is a derivative of pyrrolidine-2,5-dione .


Molecular Structure Analysis

The molecular formula of the compound is C20H30N2O8 . Further details about the molecular structure are not available in the search results.

Scientific Research Applications

Efficient Synthesis of Antibiotics

One notable application involves the efficient synthesis of antibiotic SF-2312 through a process that starts with a related compound, showcasing its relevance in developing antibiotics. This process demonstrates the compound's role in synthesizing medically significant molecules (Hanaya & Itoh, 2010).

Development of Dihydropyrrolizines and Tetrahydroindolizines

Research into the synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones, facilitated by microwave-promoted cyclization, highlights the compound's utility in creating complex organic structures, potentially for pharmaceutical applications (Klintworth et al., 2021).

Antibacterial Activity of Enaminone Complexes

Studies on enaminone complexes of zinc and iron have shown significant antibacterial action against both Escherichia coli and Staphylococcus aureus, indicating the compound's potential as a basis for bactericide development (Mahmud et al., 2010).

Electrochromic Properties of Aromatic Polyamides

Research into aromatic polyamides with pendent units derived from similar compounds reveals their electrochromic properties, suggesting applications in smart materials and electronic devices (Chang & Liou, 2008).

Mechanism of Action

The compound has shown potent anticonvulsant activity in animal seizure models . The most plausible mechanism of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Safety and Hazards

The compound has shown a favorable safety profile in animal models . It revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-2-3-4-11(16)14-7-9-19-10-8-15-12(17)5-6-13(15)18/h2H,1,3-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSSVSCJBRYWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCOCCN1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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